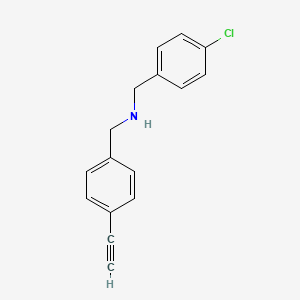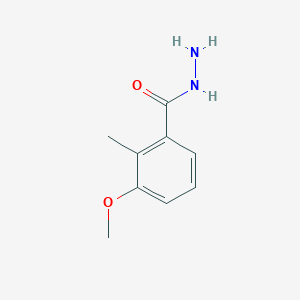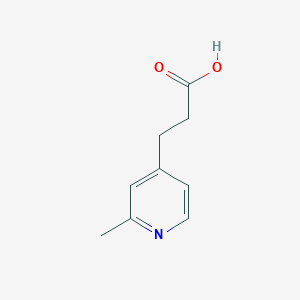
4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid
Descripción general
Descripción
4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid (4-CHPBA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of the naturally occurring amino acid phenylalanine, and is a derivative of the amino acid hydroxybenzoic acid. 4-CHPBA has been studied for its potential use in drug synthesis and drug delivery, as well as its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Environmental Impact and Aquatic Behavior
Research on parabens, which are esters of para-hydroxybenzoic acid, has shed light on their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively eliminate parabens from wastewater, these compounds persist in effluents at low concentration levels. They are considered emerging contaminants due to their continuous introduction into the environment through the consumption of paraben-based products. The study highlights the need for further research on their toxicity, especially concerning their chlorinated by-products detected in various water sources (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities and Molecular Mechanisms
The pharmacological activities and molecular mechanisms of gallic acid, a compound structurally related to hydroxybenzoic acids, have been extensively reviewed. Gallic acid is recognized for its anti-inflammatory properties and potential in treating various inflammation-related diseases. Its mechanisms of action involve modulating MAPK and NF-κB signaling pathways, suggesting its application in developing therapeutic interventions for inflammatory conditions (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).
Analytical and Antioxidant Properties
A review on the analytical methods used in determining antioxidant activity outlines the importance of phenolic compounds, including hydroxybenzoic acids, in various fields due to their antioxidant properties. The document discusses various assays to assess the antioxidant capacity, indicating the widespread interest in understanding the roles of these compounds in mitigating oxidative stress (Munteanu & Apetrei, 2021).
Environmental and Health Concerns
Studies on parabens also highlight their endocrine-disrupting and obesogenic properties, raising concerns over their impact on human health, especially regarding adiposity-related measures. Emerging epidemiological evidence suggests a potential association between paraben exposure and increased adiposity, warranting further investigation into their long-term health effects (Xu, Wu, Terry, Zhao, & Chen, 2022).
Propiedades
IUPAC Name |
4-(3-cyclohexylpropanoylamino)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-14-10-12(7-8-13(14)16(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11,18H,1-6,9H2,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQKDZDMVRJDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451615.png)




![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)

-methanamine](/img/structure/B1451625.png)


